molecular formula C21H16BrNO5S B491535 Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate CAS No. 421580-10-1

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Cat. No. B491535
CAS RN: 421580-10-1
M. Wt: 474.3g/mol
InChI Key: FWKUNTWFWDIMSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate” is a chemical compound with the molecular formula C21H16BrNO5S . Its average mass is 474.324 Da and its monoisotopic mass is 472.993256 Da .

Scientific Research Applications

Chemical Properties and Reactions

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate, as a complex organic compound, demonstrates interesting chemical properties and reactions. For example, a study by Cameron and Hildyard (1967) explored the oxidation and reduction of 5-hydroxy-2-methylnaphtho[1,2-b]furan, a closely related compound. They found that it undergoes specific reactions with oxidants and can be reduced in certain conditions, indicating potential for diverse chemical applications (Cameron & Hildyard, 1967).

Synthesis and Antimicrobial Activity

Research by Ravindra, Vagdevi, and Vaidya (2008) focused on the synthesis of novel naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, starting from a compound similar to the one . Their work provides insights into the antimicrobial properties of these compounds, suggesting potential biomedical applications (Ravindra, Vagdevi, & Vaidya, 2008).

Pharmacological Potentials

In another study, Ismail et al. (2004) synthesized related compounds with significant DNA affinities and demonstrated strong in vitro activity against certain pathogens. This suggests that derivatives of Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate may have pharmacological potential, especially in antiprotozoal therapies (Ismail et al., 2004).

Biological Activity Studies

Further, Phutdhawong et al. (2019) studied methyl-5-(hydroxymethyl)-2-furan carboxylate and derivatives, closely related to the compound , for their biological activities. They found significant cytotoxicity against cancer cell lines and bacteria, indicating potential for developing novel anticancer and antibacterial agents (Phutdhawong et al., 2019).

properties

IUPAC Name

methyl 5-[(4-bromophenyl)sulfonylamino]-2-methylbenzo[g][1]benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16BrNO5S/c1-12-19(21(24)27-2)17-11-18(15-5-3-4-6-16(15)20(17)28-12)23-29(25,26)14-9-7-13(22)8-10-14/h3-11,23H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWKUNTWFWDIMSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)NS(=O)(=O)C4=CC=C(C=C4)Br)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16BrNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.